molecular formula C11H14OS B3418680 4,4-Dimethyl-6-hydroxythiochroman CAS No. 127164-89-0

4,4-Dimethyl-6-hydroxythiochroman

Cat. No. B3418680
M. Wt: 194.30 g/mol
InChI Key: SXPBGVVXFMMVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04895868

Procedure details

A mixture of 6.8 g (0.029 mmol) of 4-acetoxyphenyl-3-methylbut-2-enylsulfide and 17 g of 1:10 (w/w) phosphorus pentoxide in phosphoric acid was stirred at room temperature under nitrogen for 15hours. The reaction mixture was then treated with water and stirred for 40 min. The mixture was then extracted with 2×50 ml ether. The ether extracts were combined and the solvent removed in-vacuo. The residue was then stirred under nitrogen with a solution of 1.93 g (0.034 mmol) of potassium hydroxide in 6 ml of water and 12 ml of ethanol for 1 hour. The ethanol was then removed from the mixture on the rotary evaporator and the aqueous solution then acidified to PH-2 with sulfuric acid. The acidified solution was extracted with 2×50 ml ether. The ether extracts were combined and washed successively with water and saturated NaCl solution and then dried (MgSO4). The ether solution was then filtered and the solvent removed in-vacuo. The resultant crude product was purified by flash chromatography (silica; 20% ethyl acetate in hexanes) to give the title compound as a colorless, low-melting solid. PMR (CDCl3): 6 1.25 (6H, s), 1.90 (2H, m), 2.97 (2H, m), 6.57 (1H, dd, J~8.6, 2.7 Hz), 6.88 (1H, d, J~2.7 Hz), 6.90 (1H, d, J~8.6 Hz).
Name
4-acetoxyphenyl-3-methylbut-2-enylsulfide
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC1C=CC([CH:11]([S:16][CH:17]([C:22]2C=CC(OC(=O)C)=CC=2)[CH:18]=[C:19](C)C)[CH:12]=[C:13]([CH3:15])[CH3:14])=CC=1)(=O)C.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[OH-].[K+].[CH2:48]([OH:50])[CH3:49]>P(=O)(O)(O)O.O>[CH3:15][C:13]1([CH3:14])[C:18]2[C:17](=[CH:22][CH:49]=[C:48]([OH:50])[CH:19]=2)[S:16][CH2:11][CH2:12]1 |f:2.3|

Inputs

Step One
Name
4-acetoxyphenyl-3-methylbut-2-enylsulfide
Quantity
6.8 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)C(C=C(C)C)SC(C=C(C)C)C1=CC=C(C=C1)OC(C)=O
Name
Quantity
17 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
1.93 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under nitrogen for 15hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 40 min
Duration
40 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with 2×50 ml ether
CUSTOM
Type
CUSTOM
Details
the solvent removed in-vacuo
CUSTOM
Type
CUSTOM
Details
The ethanol was then removed from the mixture on the rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
The acidified solution was extracted with 2×50 ml ether
WASH
Type
WASH
Details
washed successively with water and saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
The ether solution was then filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in-vacuo
CUSTOM
Type
CUSTOM
Details
The resultant crude product was purified by flash chromatography (silica; 20% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC1(CCSC2=CC=C(C=C12)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.